molecular formula C7H13NO B2444392 5-Azaspiro[2.5]octan-7-ol CAS No. 2090320-37-7

5-Azaspiro[2.5]octan-7-ol

Cat. No. B2444392
M. Wt: 127.187
InChI Key: PZVHOYQWDXQPIB-UHFFFAOYSA-N
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Description

5-Azaspiro[2.5]octan-7-ol is a chemical compound that has gained significant attention in scientific research for its properties and potential implications in various fields like industry and medicine. It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.5]octan-7-ol can be represented by the InChI code: 1S/C7H13NO/c9-6-3-7(1-2-7)5-8-4-6/h6,8-9H,1-5H2 . This indicates that the compound contains 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom. The molecular weight is 127.19 .


Physical And Chemical Properties Analysis

5-Azaspiro[2.5]octan-7-ol is a powder at room temperature . Its molecular weight is 127.19 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results and would likely be available in specialized chemical databases or literature.

Scientific Research Applications

Histamine-3 Receptor Antagonism and Cognitive Enhancement

A study identified a series of potent and selective histamine-3 receptor (H3R) antagonists based on an azaspiro[2.5]octane carboxamide scaffold. One compound, in particular, demonstrated significant efficacy in a mouse model of cognition, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Brown et al., 2014).

Serotonin Receptor Activity and Behavioral Effects

N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were synthesized and tested for their serotonin 5-HT1A and 5-HT2A receptor affinities. These compounds exhibited properties of agonists and antagonists of pre- and postsynaptic 5-HT1A receptors, as well as potential 5-HT2A receptor antagonists, suggesting applications in psychiatric and neurological disorders (Obniska et al., 2006).

Anticonvulsant Properties

A series of compounds including 8-azaspiro[4.5]decane-7,9-diones were synthesized and tested for anticonvulsant activity. The compounds were effective in animal models of epilepsy, indicating potential as anticonvulsant drugs. The structure–activity relationship analysis revealed that the anticonvulsant activity was closely connected with the structure of the imide fragment, suggesting precise molecular design can lead to effective antiepileptic therapies (Kamiński et al., 2014).

GPR119 Agonism and Glucose Lowering Effect

The design and synthesis of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists were described. One compound exhibited a potent GPR119 agonistic activity and demonstrated a favorable glucose-lowering effect in diabetic rats, suggesting potential applications in the treatment of diabetes or metabolic disorders (Matsuda et al., 2018).

Safety And Hazards

The safety information available indicates that 5-Azaspiro[2.5]octan-7-ol may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5-azaspiro[2.5]octan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-3-7(1-2-7)5-8-4-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHOYQWDXQPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.5]octan-7-ol

CAS RN

2090320-37-7
Record name 5-azaspiro[2.5]octan-7-ol
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